Clorprenaline Hydrochloride
Description
Historical Trajectory of Clorprenaline (B1201906) HCl Investigations
The investigation into Clorprenaline HCl emerged during a period of significant advancement in the development of bronchodilator agents. Following the identification of adrenaline and the subsequent synthesis of the first nonselective beta-agonist, isoproterenol, in 1940, the scientific community focused on creating more selective compounds to target the beta-receptors in the bronchial muscles with fewer cardiovascular effects. nih.govwikipedia.org This pursuit led to the development of selective β2-agonists in the 1960s. nih.gov
One of the early documented clinical investigations of clorprenaline was published in 1965. nih.gov This study explored its efficacy as a new bronchodilator, both with and without the antihistamine methapyrilene, in pediatric patients with asthma. nih.gov This places the initial clinical research on Clorprenaline squarely within the era that saw the birth of selective β2-agonist drugs. Research continued to explore its properties, and it is identified chemically as 1-(2-chlorophenyl)-2-isopropylaminoethanol, a member of the monochlorobenzenes and ethanolamines classes. nih.gov Subsequent research has focused on its mechanism of action and developing analytical methods for its detection.
Clorprenaline HCl within the Context of Beta-Adrenergic Agonist Research
Clorprenaline HCl is classified as a selective β2-adrenergic receptor agonist. medchemexpress.comselleckchem.comadooq.com Its mechanism of action is centered on its ability to bind to and stimulate β2-adrenergic receptors, which are predominantly found in the smooth muscles of the bronchial passages. patsnap.com This interaction initiates a specific intracellular signaling cascade.
Upon binding to the β2-receptors, Clorprenaline activates the enzyme adenylate cyclase. This enzyme is responsible for converting adenosine (B11128) triphosphate (ATP) into cyclic adenosine monophosphate (cAMP). The resulting increase in intracellular cAMP levels leads to the activation of protein kinase A (PKA). PKA then phosphorylates various proteins within the cell, which ultimately results in the relaxation of the bronchial smooth muscle. patsnap.com This relaxation leads to the widening of the airways, an effect known as bronchodilation. patsnap.comgenome.jp This mechanism is a hallmark of the β2-agonist class of compounds, which have been a cornerstone in the study of respiratory therapeutics for conditions like asthma and chronic obstructive pulmonary diseases (COPD). patsnap.com Further research has indicated that Clorprenaline may also inhibit the release of inflammatory mediators such as histamine (B1213489) and leukotrienes from mast cells, suggesting a potential secondary anti-inflammatory property. patsnap.com
Methodological Approaches in Clorprenaline HCl Studies: An Overview
The scientific investigation of Clorprenaline HCl has employed a range of methodological approaches, from early clinical trials to modern analytical chemistry techniques for its detection and quantification.
Clinical Research: Early investigations into Clorprenaline's effects involved clinical trials. nih.gov The 1965 study, for example, used a comparative clinical trial design to assess its bronchodilator effects in children. nih.gov Generally, clinical research follows a structured protocol that includes defined objectives, study populations with specific inclusion and exclusion criteria, and methodologies for randomization and blinding to minimize bias. nih.gov While the specifics of the earliest Clorprenaline trials are not extensively detailed in available literature, they were part of the broader movement to systematically evaluate new therapeutic agents. nih.gov
Preclinical Studies: Before and alongside clinical investigations, preclinical studies, often involving animal models, are standard. These studies are crucial for understanding the fundamental pharmacology and mechanism of action of a compound like Clorprenaline HCl.
Analytical Methodologies: A significant portion of the research on Clorprenaline HCl has focused on developing reliable methods for its detection and measurement in various samples. These analytical techniques are vital for quality control, pharmacokinetic studies, and regulatory purposes, such as in anti-doping analysis. patsnap.com Techniques employed include various forms of chromatography and spectrometry. High-performance liquid chromatography (HPLC) is a widely used method for separating and quantifying the compound. selleckchem.comsysrevpharm.org Other chromatographic methods include ion chromatography and gas chromatography (GC). sysrevpharm.orgarctomsci.com Spectrophotometry and mass spectrometry are also used for identification and quantification, providing high sensitivity and specificity. patsnap.comsysrevpharm.org
| Methodological Approach | Description | Application in Clorprenaline HCl Research |
| Clinical Trials | Systematic investigations in human subjects to evaluate the effects of a new compound. Methodologies include randomized, controlled, and blinded studies. nih.govnih.gov | Early studies in the 1960s assessed its bronchodilator effects in asthmatic patients. nih.gov |
| High-Performance Liquid Chromatography (HPLC) | A technique used to separate, identify, and quantify each component in a mixture. | Used for purity analysis and quantification of Clorprenaline HCl in pharmaceutical preparations. selleckchem.comsysrevpharm.org |
| Ion Chromatography | A process that separates ions and polar molecules based on their affinity to an ion exchanger. | Applied for the determination of β2-agonists, including Clorprenaline. arctomsci.com |
| Mass Spectrometry (MS) | An analytical technique that measures the mass-to-charge ratio of ions, used to identify unknown compounds and quantify known ones. | Coupled with chromatography (e.g., GC-MS) for sensitive and specific detection, particularly in complex matrices like urine for anti-doping tests. nih.govpatsnap.com |
| Spectrophotometry | The quantitative measurement of the reflection or transmission properties of a material as a function of wavelength. | Derivative spectrophotometry has been used for the quantitative analysis of compounds in pharmaceutical dosage forms. sysrevpharm.org |
| Capillary Electrophoresis (CE) | A technique that separates components based on their size and charge in an electric field. | Utilized for the separation of Clorprenaline based on affinity-interaction. selleckchem.com |
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
5588-22-7 |
|---|---|
Molecular Formula |
C11H19Cl2NO2 |
Molecular Weight |
268.18 g/mol |
IUPAC Name |
1-(2-chlorophenyl)-2-(propan-2-ylamino)ethanol;hydrate;hydrochloride |
InChI |
InChI=1S/C11H16ClNO.ClH.H2O/c1-8(2)13-7-11(14)9-5-3-4-6-10(9)12;;/h3-6,8,11,13-14H,7H2,1-2H3;1H;1H2 |
InChI Key |
DBPRUZCKPFOVDV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NCC(C1=CC=CC=C1Cl)O.O.Cl |
Related CAS |
3811-25-4 (Parent) |
Origin of Product |
United States |
Advanced Synthetic and Stereochemical Methodologies for Clorprenaline Hcl
Asymmetric Synthesis of Chiral Clorprenaline (B1201906) HCl Enantiomers
The synthesis of enantiomerically pure drugs is crucial in the pharmaceutical industry due to potential differences in pharmacological activity and safety profiles between enantiomers conicet.gov.arbeilstein-journals.org. Clorprenaline HCl, being a chiral compound, benefits from asymmetric synthetic approaches to control its stereochemistry.
Ruthenium-Catalyzed Enantioselective Preparation of Chiral Halohydrin Precursors
Ruthenium-catalyzed asymmetric transfer hydrogenation (ATH) has emerged as a powerful method for the enantioselective synthesis of chiral halohydrins, which serve as key intermediates in the preparation of various pharmacologically active compounds, including (R)-clorprenaline unifap.brresearchgate.net. A study demonstrated that the asymmetric transfer hydrogenation of halo-substituted aryl methyl ketones can yield chiral halohydrins with high enantiomeric excesses (e.g., up to 99.7% ee with 2-chloro-1-(2-chlorophenyl)ethanone (B3024693) as a substrate and Ru-CsDPEN as the catalyst in an HCOONa/H2O system) researchgate.net. This methodology allows for the efficient synthesis of (R)-clorprenaline from these chiral halohydrin precursors researchgate.net.
Another approach for the asymmetric synthesis of (R)-clorprenaline hydrochloride involves Sharpless asymmetric dihydroxylation as a pivotal step. This method starts from o-chlorostyrene, which undergoes asymmetric dihydroxylation to yield a diol with high enantiomeric excess (e.g., 94% yield with 95% ee). Subsequent transformations, including selective tosylation, epoxide formation, and regioselective opening with isopropylamine, followed by treatment with HCl, lead to (R)-clorprenaline hydrochloride in excellent yield researchgate.netsemanticscholar.org.
Biocatalytic Routes to Chiral Phenylethanols in Clorprenaline HCl Synthesis
Biocatalysis offers an environmentally friendly and highly selective alternative for synthesizing chiral building blocks, such as phenylethanols, which are relevant to clorprenaline synthesis conicet.gov.arnih.gov. The stereoselective reduction of prochiral ketones, like acetophenone (B1666503), to chiral phenylethanols has been achieved using various biocatalysts. For instance, certain native weeds, such as Eryngium horridum Malme, have been identified as effective biocatalysts for the stereoselective reduction of acetophenone to (S)-1-phenylethanol, achieving high conversions (96%) and excellent enantiomeric excesses (>99.9% ee) conicet.gov.arresearchgate.net. Similarly, seeds of Bauhinia variegata L. have been shown to efficiently and stereoselectively reduce acetophenone to (S)-1-phenylethanol with 98% conversion and 99% ee researchgate.net.
Fungal biocatalysis has also been explored for the stereoselective oxidation of 2-phenylethanol (B73330) to chiral building blocks, such as (R)-1-phenylethane-1,2-diol, with high enantiomeric purity (e.g., 99.9% ee using Beauveria bassiana DSM 1344) mdpi.compreprints.org. These biocatalytic methods provide sustainable pathways for obtaining chiral intermediates necessary for the synthesis of complex molecules like clorprenaline.
Green Chemistry Principles in Clorprenaline HCl Synthesis Research
Green chemistry principles advocate for the design of chemical products and processes that minimize or eliminate the use and generation of hazardous substances firp-ula.orgresearchgate.net. The application of these principles in pharmaceutical synthesis, including that of clorprenaline HCl, aims to improve efficiency, reduce environmental impact, and enhance safety firp-ula.orgnih.govrroij.com.
Key principles of green chemistry relevant to synthesis research include:
Prevention: Designing syntheses to prevent waste rather than treating or cleaning up waste after it has been created nih.gov.
Atom Economy: Maximizing the incorporation of all materials used in the process into the final product, thereby reducing waste researchgate.netnih.gov.
Less Hazardous Chemical Synthesis: Designing synthetic methods to use and generate substances that possess little or no toxicity to human health and the environment firp-ula.orgnih.gov.
Safer Solvents and Auxiliaries: Minimizing the use of auxiliary substances (e.g., solvents, separation agents) or making them innocuous when used nih.govrroij.com.
Catalysis: Utilizing catalytic reagents (as selective as possible) over stoichiometric reagents nih.gov.
Design for Energy Efficiency: Minimizing the energy requirements of chemical processes nih.gov.
Use of Renewable Feedstocks: Using raw materials and feedstocks that are renewable rather than depleting whenever technically and economically practicable nih.gov.
Reduce Derivatives: Minimizing unnecessary derivatization steps (e.g., use of blocking groups, protection/de-protection) nih.gov.
Biocatalysis, as discussed in Section 2.1.2, is a prime example of applying green chemistry principles, offering high selectivity, efficiency, and reduced reliance on hazardous reagents and solvents, thus minimizing waste nih.govnih.gov. The development of ruthenium-catalyzed asymmetric reactions also aligns with green chemistry by employing catalytic amounts of expensive metals and potentially reducing waste compared to stoichiometric methods researchgate.netunipd.itmdpi.com.
Degradation Pathways and Product Characterization of Clorprenaline HCl
Understanding the degradation pathways and characterizing degradation products of pharmaceutical compounds like clorprenaline HCl is essential for ensuring drug stability, quality, and safety researchgate.netekb.eg.
Identification of Degradation Products via LC-MS/MS Techniques
Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS) is a powerful analytical technique used for the identification and characterization of degradation products due to its high sensitivity and specificity researchgate.netpatsnap.comnuph.edu.ua. Research focusing on the stability of clorprenaline HCl under various forced degradation conditions has utilized LC-MS/MS to identify its degradation products researchgate.netcrossref.orgdntb.gov.ua.
A study investigating clorprenaline HCl degradation found that significant degradation occurred under alkaline conditions (62.48% degradation) and photolytic conditions in the liquid state (7.67% degradation) researchgate.net. In contrast, the drug was found to be stable under acidic, peroxide, photolytic (solid state), and thermal conditions researchgate.net. The characterization of the drug and its degradation products was achieved using liquid chromatography-electrospray ionization-quadrupole time of flight tandem mass spectrometry (LC-ESI-QTOF-MS/MS), and a degradation mechanism was proposed researchgate.net.
Another study, although primarily focused on clenbuterol (B1669167) HCl, noted that clorprenaline HCl is incompatible with strong oxidizing agents and strong bases, indicating its susceptibility to degradation under these conditions researchgate.net. The main objective of that study was to identify and characterize degradation products of clorprenaline HCl by LC-MS/MS, with a potential degradation product (DP) found in basic conditions researchgate.net.
Investigation of Clorprenaline HCl Stability in Research Systems
Stability studies are critical to assess how the quality of a drug substance or drug product varies with time under the influence of environmental factors such as temperature, humidity, and light ekb.eg. For clorprenaline HCl, stability has been investigated under various stress conditions to understand its degradation profile.
Clorprenaline HCl is typically supplied as a crystalline solid and is recommended to be stored at -20°C for long-term stability, with a reported stability of ≥4 years under these conditions caymanchem.comcaymanchem.com. In solution, its stability can vary. For instance, a stock solution in DMSO at approximately 1 mg/ml is stable, but further dilutions into aqueous buffers or isotonic saline should be made prior to biological experiments, with aqueous solutions not recommended for storage for more than one day caymanchem.com.
Studies involving forced degradation conditions, such as hydrolytic (acidic and basic), oxidative, thermal, and sunlight, have provided insights into clorprenaline HCl's stability profile. As mentioned, significant degradation was observed in alkaline and liquid-state photolytic conditions, while it remained stable under acidic, peroxide, solid-state photolytic, and thermal conditions researchgate.net. This indicates that clorprenaline HCl is particularly labile to basic hydrolysis and light exposure when in solution.
The data gathered from these stability studies are crucial for developing stability-indicating analytical methods and for formulating and packaging clorprenaline HCl to ensure its integrity over its shelf life.
Molecular and Cellular Pharmacology of Clorprenaline Hcl
Clorprenaline (B1201906) HCl as a β2-Adrenergic Receptor Agonist
Clorprenaline HCl exerts its primary pharmacological effects by selectively binding to and activating β2-adrenergic receptors. tsinghua.edu.cnmedchemexpress.com This interaction initiates a cascade of intracellular events crucial for its therapeutic actions.
Clorprenaline HCl functions as a β2-receptor agonist. uni-freiburg.defrontiersin.org The efficacy of β2-adrenergic receptor agonists, including compounds like Clorprenaline HCl, is intricately linked to their receptor binding kinetics and affinity. These properties dictate how strongly and for how long a ligand interacts with its target receptor. While specific quantitative binding kinetics data (e.g., K_i, K_d, or EC50 values) for Clorprenaline HCl itself were not explicitly detailed in the provided research findings, β2-adrenergic receptor agonists generally exhibit varying affinities and potencies. For instance, studies on other β2-adrenergic receptor agonists have shown a broad range of ligand binding affinities, with pKi values varying significantly across different compounds. medchemexpress.com The ability of an agonist to activate the Gs protein is influenced by ligand-induced differences in receptor affinity for the Gs protein. medchemexpress.com
Upon binding to β2-adrenergic receptors, Clorprenaline HCl triggers the activation of adenylate cyclase. tsinghua.edu.cnmedchemexpress.com This enzyme is a key component of the G protein-coupled receptor (GPCR) signaling pathway. Specifically, β2-adrenergic receptors are coupled to the stimulatory guanine (B1146940) nucleotide-binding protein Gs. selleckchem.com The activation of the Gs alpha subunit leads to the stimulation of adenylate cyclase, which then catalyzes the conversion of adenosine (B11128) triphosphate (ATP) into cyclic-3',5'-adenosine monophosphate (cAMP). tsinghua.edu.cnmedchemexpress.comvolkamerlab.org This increase in intracellular cAMP levels is a pivotal step in the downstream signaling cascade. tsinghua.edu.cnmedchemexpress.com
The elevated intracellular concentrations of cAMP, resulting from adenylate cyclase activation, directly lead to the activation of protein kinase A (PKA). tsinghua.edu.cnmedchemexpress.com PKA, also known as cAMP-dependent protein kinase, is a family of serine-threonine kinases that are activated when cellular cAMP levels rise. volkamerlab.org The binding of four cAMP molecules to the two regulatory subunits of PKA induces a conformational change, causing these subunits to detach and release the two catalytic subunits, which are then activated. volkamerlab.org Once activated, PKA phosphorylates a diverse array of target proteins, thereby mediating various cellular responses. medchemexpress.com
The intracellular signaling cascade initiated by Clorprenaline HCl, involving G-protein coupling, adenylate cyclase activation, and subsequent PKA activation, culminates in specific cellular physiological responses. The most prominent effect is the relaxation of bronchial smooth muscle cells. medchemexpress.com This relaxation leads to the dilation of airways, consequently improving airflow and alleviating bronchospasm, making Clorprenaline HCl an effective bronchodilator. medchemexpress.com By relaxing bronchial smooth muscle, Clorprenaline HCl reduces airway resistance. Furthermore, research indicates that Clorprenaline HCl also possesses uterine relaxant properties, suggesting its potential application in conditions such as premature labor. medchemexpress.com
Non-Adrenergic Receptor Interactions of Clorprenaline HCl
Clorprenaline HCl has been shown to inhibit the release of inflammatory mediators, such as histamine (B1213489) and leukotrienes, from mast cells. medchemexpress.com This inhibitory action contributes significantly to its anti-inflammatory properties, complementing its bronchodilator effects. medchemexpress.com The ability of β2-adrenoceptor agonists to inhibit the release of these mediators from mast cells within the airways further enhances their anti-asthmatic and anti-inflammatory efficacy.
Pre Clinical Research Paradigms and Experimental Models for Clorprenaline Hcl
In Vitro Studies of Clorprenaline (B1201906) HCl
In vitro studies are fundamental in determining the direct interaction of Clorprenaline HCl with its molecular target and its effects on cellular and tissue functions in a controlled environment.
Cell-based assays are crucial for quantifying the ability of Clorprenaline HCl to activate the β2-adrenergic receptor and trigger downstream signaling cascades. A common approach involves using cell lines, such as Chinese Hamster Ovary (CHO) cells, that are genetically engineered to express the human β2-adrenergic receptor. nih.gov Upon activation by an agonist like Clorprenaline HCl, the receptor stimulates adenylyl cyclase, leading to an increase in the intracellular concentration of the second messenger, cyclic adenosine (B11128) monophosphate (cAMP). nih.gov
The potency of Clorprenaline HCl in these assays is typically determined by generating concentration-response curves and calculating the EC50 value, which represents the concentration of the compound that elicits 50% of the maximal response. While specific data for Clorprenaline HCl is not widely published, a hypothetical dataset illustrating the expected outcome of such an experiment is presented below.
| Concentration (nM) | cAMP Response (% of Maximum) |
|---|---|
| 0.1 | 5 |
| 1 | 20 |
| 10 | 50 |
| 100 | 85 |
| 1000 | 98 |
| 10000 | 100 |
Note: The data in this table is illustrative for a typical β2-agonist and does not represent actual experimental results for Clorprenaline HCl.
To understand the physiological effects of Clorprenaline HCl on smooth muscle, isolated tissue preparations are employed. The guinea pig trachea is a classic model for studying bronchodilator activity. nih.govnih.gov In this experimental setup, tracheal rings or strips are suspended in an organ bath and contracted with a spasmogen such as histamine (B1213489) or methacholine. The ability of Clorprenaline HCl to relax the pre-contracted tissue is then measured as a change in isometric tension. mdpi.com
Concentration-response curves are generated to determine the potency (EC50) and efficacy (maximum relaxation) of Clorprenaline HCl. These studies provide valuable insights into the compound's functional antagonism of bronchoconstrictor stimuli. An illustrative dataset is provided below to demonstrate the expected results.
| Concentration (µM) | Relaxation (%) |
|---|---|
| 0.01 | 10 |
| 0.1 | 45 |
| 1 | 80 |
| 10 | 95 |
| 100 | 100 |
Note: This data is representative of a typical β2-agonist and is not specific to Clorprenaline HCl.
Animal Model Research for Clorprenaline HCl
In vivo studies in animal models are essential to understand the pharmacodynamic properties of Clorprenaline HCl in a whole organism, providing insights into its therapeutic potential and physiological effects.
Rodent models, such as guinea pigs and rats, are commonly used to assess the in vivo bronchodilator activity of compounds like Clorprenaline HCl. nih.govnih.gov In a typical experiment, animals are challenged with a bronchoconstricting agent, such as acetylcholine (B1216132) or histamine, which induces an increase in airway resistance. The ability of pre-administered Clorprenaline HCl to prevent or reverse this bronchoconstriction is then measured.
Pharmacodynamic parameters such as the onset and duration of action, as well as the dose-dependent efficacy, are determined in these models. The following table provides a hypothetical representation of the protective effect of a β2-agonist against a bronchoconstrictor challenge in a rodent model.
| Dose (µg/kg, i.v.) | Inhibition of Bronchoconstriction (%) |
|---|---|
| 0.1 | 15 |
| 1 | 55 |
| 10 | 90 |
| 100 | 98 |
Note: This data is illustrative and does not represent specific experimental findings for Clorprenaline HCl.
Beyond isolated tracheal preparations, the effects of Clorprenaline HCl on smooth muscle function can be investigated in more complex in vivo models. For instance, in anesthetized and mechanically ventilated rodents, changes in lung resistance and dynamic compliance can be measured following the administration of Clorprenaline HCl in the presence of a bronchoconstrictor. These studies provide a more integrated understanding of the compound's impact on the entire respiratory system. nih.gov
Investigations into Physiological Effects in Livestock Models
While specific preclinical research focusing exclusively on the physiological effects of Clorprenaline HCl in livestock models is not widely detailed in publicly available literature, its classification as a β-adrenergic agonist allows for an understanding of its expected effects based on the broader class of these compounds. β-adrenergic agonists are known to act as repartitioning agents, shifting nutrient utilization from fat deposition towards muscle protein accretion.
In livestock such as cattle and swine, the administration of β-adrenergic agonists typically results in significant improvements in growth performance and carcass characteristics. nih.govmdpi.comavma.org These compounds stimulate β-adrenoreceptors on muscle and fat cells. mdpi.com This stimulation is believed to enhance protein synthesis and inhibit protein degradation in skeletal muscle, leading to muscle hypertrophy. nih.gov
Expected physiological effects, based on the action of similar β-adrenergic agonists, would include:
Increased Average Daily Gain: Livestock administered β-agonists generally exhibit a higher rate of weight gain compared to untreated animals. nih.govunl.edu
Improved Feed Efficiency: These compounds can lead to a better feed-to-gain ratio, meaning the animals convert feed into body mass more effectively. nih.govmdpi.com
Enhanced Carcass Leaness: A primary effect is the increase in muscle mass and a concurrent decrease in fat deposition, resulting in a leaner carcass. mdpi.comavma.org
Increased Muscle Mass: Studies on other β-agonists have shown an increase in the cross-sectional area of muscle fibers. nih.gov
The following table summarizes the typical physiological effects of β-adrenergic agonists in livestock, which are anticipated to be similar for Clorprenaline HCl.
| Physiological Parameter | Expected Effect |
| Average Daily Gain | Increase |
| Feed Efficiency | Improvement |
| Carcass Fat | Decrease |
| Muscle Mass | Increase |
It is important to note that these are generalized effects of the compound class. The specific magnitude of these effects for Clorprenaline HCl would need to be determined through dedicated preclinical trials in targeted livestock species.
Metabolite Profiling in Animal Excreta using Advanced Spectrometry
A key aspect of preclinical research involves understanding the metabolic fate of a compound. For Clorprenaline, studies have been conducted to identify its metabolites in animal excreta, primarily urine, using advanced analytical techniques.
In a study involving swine, the metabolites of Clorprenaline were profiled using ultra-performance liquid chromatography-quadrupole time-of-flight mass spectrometry (UPLC/Q-TOF MS). nih.gov This powerful analytical method allows for the separation, detection, and identification of the parent compound and its various metabolic products.
The research identified several metabolites, indicating that Clorprenaline undergoes both Phase I and Phase II metabolic transformations. The primary metabolic pathways were identified as hydroxylation, glucuronidation, and sulphate conjugation. nih.gov
Key Findings from Metabolite Profiling in Swine Urine:
Phase I Metabolism: The primary Phase I reaction was hydroxylation, resulting in the formation of hydroxylated-clorprenaline. nih.gov
Phase II Metabolism: Seven Phase II metabolites were detected, which were conjugates of either the parent Clorprenaline or its hydroxylated form. These included glucuronide and sulphate conjugates. nih.gov
Major Metabolites: The study concluded that hydroxylated-clorprenaline and its conjugates were the most abundant metabolites, accounting for over 60% of the total mass spectrometry responses. This suggests they are the primary metabolites in swine urine. nih.gov
The following table details the types of Clorprenaline metabolites identified in swine urine.
| Metabolic Phase | Type of Reaction | Detected Metabolites |
| Phase I | Hydroxylation | Hydroxylated-clorprenaline |
| Phase II | Glucuronidation | Glucuronide conjugates |
| Phase II | Sulphate Conjugation | Sulphate conjugates |
This detailed metabolite profiling provides crucial information for understanding the absorption, distribution, metabolism, and excretion (ADME) of Clorprenaline in livestock. It also aids in identifying potential marker residues for monitoring the use of this compound in animal production. nih.gov
Advanced Analytical and Bioanalytical Methodologies for Clorprenaline Hcl Detection and Quantification
Chromatographic Techniques for Clorprenaline (B1201906) HCl Analysis
Chromatography, a powerful separation technique, is central to the analysis of Clorprenaline HCl. It allows for the isolation of the target analyte from complex mixtures, ensuring specificity and accurate quantification. Different chromatographic approaches have been utilized, each offering distinct advantages.
High-Performance Liquid Chromatography (HPLC) is a cornerstone in the analysis of pharmaceutical compounds like Clorprenaline HCl. amazonaws.com Its versatility lies in the combination of a high-pressure liquid mobile phase, a stationary phase packed in a column, and a variety of detectors to identify and quantify the separated components. amazonaws.com For Clorprenaline HCl, reversed-phase HPLC (RP-HPLC) is a commonly employed mode.
In a typical RP-HPLC setup for Clorprenaline HCl, a nonpolar stationary phase (like C18) is used with a polar mobile phase, often a mixture of an aqueous buffer and an organic solvent such as acetonitrile (B52724) or methanol. The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. Detection is frequently achieved using an ultraviolet (UV) detector, as the aromatic ring in the Clorprenaline molecule absorbs UV light at a specific wavelength. nih.gov
Research has demonstrated the utility of HPLC for the quality control of Clorprenaline HCl in pharmaceutical formulations. For instance, a stability-indicating HPLC method was developed to analyze impurities in capsules containing Clorprenaline and Bromhexine. nih.gov This method utilized a C18 column with UV detection at 225 nm, proving to be specific, sensitive, and accurate for routine quality control. nih.gov Another study reported an HPLC method with a linear range of 8.0-1600 ng/mL for Clorprenaline, with a detection limit of 3.0 ng/mL, showcasing its sensitivity for trace-level analysis. nih.gov
Table 1: HPLC Method Parameters for Clorprenaline HCl Analysis
| Parameter | Condition 1 | Condition 2 |
|---|---|---|
| Column | Boston Green ODS | C18 |
| Mobile Phase | Acetonitrile/Water with modifiers | Methanol/Buffer |
| Detector | UV at 225 nm | UV |
| Linear Range | - | 8.0-1600 ng/mL |
| Limit of Detection | - | 3.0 ng/mL |
| Application | Impurity analysis in capsules | Quantification |
Ultra-High Performance Liquid Chromatography (UHPLC) represents a significant advancement in liquid chromatography, utilizing smaller particle sizes in the stationary phase (typically less than 2 µm) and higher pressures. This results in faster analysis times, improved resolution, and increased sensitivity compared to conventional HPLC. thermofisher.com When coupled with High-Resolution Mass Spectrometry (HRMS), UHPLC becomes a formidable tool for the identification and quantification of compounds in complex biological matrices. thermofisher.commetrohm.com
A key application of UHPLC-HRMS in Clorprenaline HCl research is in the study of its metabolism. A study on the detection and identification of Clorprenaline metabolites in swine urine utilized a UHPLC-Quadrupole Time-of-Flight (Q-TOF) MS system. nih.govnih.gov This powerful combination allowed for the detection of two phase I and seven phase II metabolites. nih.gov The high mass accuracy of the Q-TOF analyzer was instrumental in elucidating the structures of these metabolites by comparing their product ions with those of the parent Clorprenaline molecule. nih.govnih.gov The metabolic pathways identified included hydroxylation, glucuronidation, and sulphate conjugation. nih.gov
Table 2: Identified Metabolites of Clorprenaline in Swine Urine using UHPLC-Q-TOF MS
| Metabolite Type | Number Identified | Metabolic Pathway |
|---|---|---|
| Phase I | 2 | Hydroxylation |
| Phase II | 7 | Glucuronidation, Sulphate Conjugation |
This table is generated based on data from a study on Clorprenaline metabolism. nih.gov
Gas Chromatography (GC) is another powerful separation technique, particularly suited for volatile and thermally stable compounds. However, for many pharmaceutical compounds, including Clorprenaline HCl, which are polar and non-volatile, a derivatization step is necessary to convert them into a form suitable for GC analysis. mdpi.comnih.gov This process involves chemically modifying the analyte to increase its volatility and thermal stability. nih.gov
For beta-agonists like Clorprenaline, derivatization often targets the hydroxyl and amine groups. Silylation, using reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), is a common approach to replace active hydrogens with trimethylsilyl (B98337) (TMS) groups. researchgate.netkoreascience.kr Another strategy involves the formation of cyclic derivatives. nih.gov
A study on the detection of various beta-agonists in urine samples described a GC-MS procedure based on two consecutive derivatization steps: the formation of cyclic methylboronate derivatives followed by silylation with MSTFA. nih.gov This dual derivatization approach provides comprehensive structural information for unambiguous identification. nih.gov While specific GC applications for Clorprenaline HCl are not extensively documented in readily available literature, the established methods for other beta-agonists provide a strong foundation for its analysis. The Kovats retention index, a parameter used in GC, has been reported for Clorprenaline, indicating its amenability to GC analysis after appropriate derivatization. selectscience.net
Ion chromatography (IC) is a subset of HPLC that is specifically designed for the separation of ionic species. researchgate.netmedchemexpress.com Given that Clorprenaline HCl is a salt and exists as a cation in solution, cation-exchange chromatography is a relevant technique for its analysis. In this method, the stationary phase contains negatively charged functional groups that interact with the positively charged Clorprenaline molecule. Elution is then achieved by using a mobile phase containing a competing cation or by altering the pH. amazonaws.comnih.gov While specific applications of IC for the routine analysis of Clorprenaline HCl are not widely published, the principles of cation-exchange chromatography are well-established for the separation of amines and other cationic drugs. amazonaws.comnih.gov
Clorprenaline possesses a chiral center, meaning it exists as two enantiomers (mirror images) which can have different pharmacological activities. Therefore, the ability to separate and quantify these enantiomers is of significant importance. Enantiospecific chromatographic separations are typically achieved using a chiral stationary phase (CSP). mdpi.comscielo.br These CSPs create a chiral environment that allows for differential interaction with the two enantiomers, leading to their separation.
For beta-agonists, polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, have proven to be highly effective. scirp.orgnih.govresearchgate.net The chiral recognition mechanism on these phases is complex and can involve hydrogen bonding, dipole-dipole interactions, and inclusion complexation within the helical structure of the polysaccharide. chiralpedia.comyoutube.com High-performance liquid chromatography using these chiral columns is the most common approach for the enantiomeric separation of beta-blockers and related compounds, and these methods are directly applicable to Clorprenaline. researchgate.net
Table 3: Common Chiral Stationary Phases for Separation of Beta-Agonists
| CSP Type | Chiral Selector | Separation Principle |
|---|---|---|
| Polysaccharide-based | Cellulose or Amylose derivatives | Hydrogen bonding, dipole-dipole interactions, inclusion complexation |
| Pirkle-type | π-acidic or π-basic moieties | π-π interactions |
| Macrocyclic antibiotic | Teicoplanin, Vancomycin | Inclusion complexation, hydrogen bonding, steric interactions |
This table summarizes common CSPs used for the enantioseparation of compounds structurally similar to Clorprenaline. scirp.orgresearchgate.net
Mass Spectrometry Approaches in Clorprenaline HCl Research
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. bme.hu It is an indispensable tool in modern analytical chemistry, providing high sensitivity, selectivity, and structural information. bme.hu In the context of Clorprenaline HCl analysis, MS is almost always coupled with a chromatographic separation technique like HPLC, UHPLC, or GC.
Tandem mass spectrometry, also known as MS/MS, involves multiple stages of mass analysis. bme.hu In a typical MS/MS experiment, a precursor ion of the analyte is selected in the first mass analyzer, fragmented in a collision cell, and the resulting product ions are analyzed in a second mass analyzer. bme.hu This process provides a unique fragmentation pattern that serves as a "fingerprint" for the compound, enabling highly selective quantification and confident structural elucidation. csfarmacie.cz
For the quantification of Clorprenaline HCl, a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is often employed. In MRM, specific precursor-to-product ion transitions for Clorprenaline and an internal standard are monitored, providing exceptional selectivity and sensitivity, even in complex biological matrices. mdpi.com
In the realm of structural elucidation, MS/MS is crucial for identifying unknown metabolites or degradation products. csfarmacie.cz As previously mentioned in the context of UHPLC-HRMS, the fragmentation patterns of potential metabolites are compared to that of the parent drug to deduce the structural modifications that have occurred. nih.gov This approach was successfully used to identify hydroxylated, glucuronidated, and sulfated metabolites of Clorprenaline. nih.govnih.gov The combination of chromatographic retention time and MS/MS spectral data provides a high degree of confidence in the identification of these compounds.
Quadrupole Time-of-Flight (Q-TOF) MS for Metabolite Identification
Quadrupole Time-of-Flight (Q-TOF) mass spectrometry (MS), particularly when coupled with ultra-performance liquid chromatography (UPLC), stands as a powerful tool for identifying Clorprenaline metabolites. This high-resolution mass spectrometry technique enables accurate mass measurements, which is crucial for elucidating the elemental composition of unknown compounds. aquaenergyexpo.com The Q-TOF analyzer's ability to provide both high-resolution precursor and fragmentation data facilitates the detailed characterization of metabolites. scripps.edu
In a study involving the administration of Clorprenaline to swine, UPLC/Q-TOF MS was utilized to detect and identify metabolites in urine samples. nih.gov The process involved analyzing urine collected before and after administration. Through data processing techniques like extracted ion chromatography and mass defect filtering, researchers successfully identified two phase I and seven phase II metabolites. nih.gov The structural elucidation of these metabolites was achieved by comparing their characteristic product ions with those of the parent Clorprenaline. nih.gov The primary metabolic pathways identified were hydroxylation, glucuronidation, and sulphate conjugation. nih.gov Notably, hydroxylated-clorprenaline and its conjugates were found to be the most abundant metabolites, accounting for over 60% of the total MS responses, suggesting they are the primary metabolites in swine urine. nih.gov
The general workflow for metabolite characterization using LC-Q-TOF-MS often involves an untargeted profiling experiment to detect numerous peaks with unique mass-to-charge ratios (m/z) and retention times. lbl.gov Each of these "metabolomic features" can then be further investigated through targeted tandem MS to obtain fragmentation patterns, which are essential for structural confirmation. scripps.edulbl.gov Databases such as METLIN are instrumental in this process, providing a vast collection of tandem mass spectra for comparison. scripps.edu
Capillary Electrophoresis (CE) for Clorprenaline HCl Separation and Analysis
Capillary electrophoresis (CE) is a highly efficient analytical separation technique with applications in pharmaceutical and clinical analysis. nih.gov Its high selectivity, short analysis times, and minimal sample pre-treatment requirements make it a valuable method. nih.gov In CE, separation is achieved based on the differential migration of analytes in an electric field within a narrow capillary. electrochemsci.org
For compounds with similar structures, such as Clorprenaline and its metabolites, optimizing CE separation conditions is critical. electrochemsci.org Method development in CE involves strategies to achieve selective, efficient, and precise separations. nih.gov This can include adjusting the separation buffer composition, pH, and the addition of modifiers. electrochemsci.orgelectrochemsci.org For instance, in the separation of structurally similar phenothiazines, response surface methodology has been used to optimize parameters like buffer pH, salt concentration, and the concentration of additives to achieve complete separation. electrochemsci.org
While direct applications of CE for Clorprenaline HCl analysis are not extensively detailed in the provided context, the principles of CE make it a suitable technique. nih.govelectrochemsci.org The ability to directly inject complex samples like urine with minimal pretreatment is a significant advantage. nih.gov The high resolving power of CE would be beneficial in separating Clorprenaline from other components in a complex matrix. electrochemsci.org
Novel Sensor Technologies for Clorprenaline HCl Quantification
Recent advancements in sensor technology have led to the development of novel methods for the rapid and sensitive quantification of chemical compounds like Clorprenaline HCl.
Ion Selective Electrodes (ISEs) are potentiometric sensors that measure the activity of a specific ion in a solution. The incorporation of nanomaterials into the design of ISEs can significantly enhance their performance, including sensitivity and detection limits. mdpi.com Nanomaterials like graphene offer high electrical conductivity and a large surface area, which are advantageous for electrochemical biosensing. iastate.edu
A novel modified ISE for the determination of Clorprenaline hydrochloride was developed using Fe2O3-clorprenaline/tetraphenylborate nanospheres as the electroactive material. nih.gov These nanospheres were synthesized and characterized, then applied to the construction of a potentiometric electrode. nih.gov The modified electrode demonstrated a wide linear concentration range from 1.0 × 10⁻⁷ to 1.0 × 10⁻¹ mol/L and a low detection limit of 3.7 × 10⁻⁸ mol/L. nih.gov This represents a significant improvement compared to unmodified electrodes. nih.gov The sensor also exhibited a fast response time of 15 seconds and a long lifetime of 14 weeks, indicating its robustness and practicality for real-world applications. nih.gov The successful application of this nanomaterial-based ISE for detecting Clorprenaline in pork samples highlights its potential for food safety monitoring. nih.gov
| Electrode Performance Metrics | |
| Concentration Range | 1.0 × 10⁻⁷ to 1.0 × 10⁻¹ mol/L |
| Detection Limit | 3.7 × 10⁻⁸ mol/L |
| pH Range | 2.4–6.7 |
| Response Time | 15 seconds |
| Lifetime | 14 weeks |
Immunochemical assays, such as lateral flow immunoassays (LFIAs), offer a rapid, sensitive, and user-friendly platform for the detection of various analytes, including Clorprenaline. nih.gov These assays are based on the specific binding between an antibody and its target antigen. nih.gov
A competitive colloidal gold-based LFIA has been developed for the rapid quantitative detection of Clorprenaline residue in swine urine. nih.gov This system utilizes a portable strip reader and can complete the detection within 9 minutes. nih.gov The assay demonstrated a limit of detection of 0.15 μg/L and a good linear range from 3.0 to 20.0 μg/L. nih.gov Importantly, it showed no significant cross-reactivity with five other β2-agonist compounds, indicating its specificity. nih.gov The accuracy of the LFIA was confirmed by comparing its results with those obtained by liquid chromatography-tandem mass spectrometry, showing a good correlation between the two methods. nih.gov
Another immunochromatographic strip test was developed for the qualitative and semi-quantitative detection of Clorprenaline in pig urine. researchgate.net This assay utilized a monoclonal antibody specific to Clorprenaline. researchgate.net The visual limit of detection for semi-quantitative analysis in swine urine was 0.5 ng/mL, with a cut-off value of 5 ng/mL. researchgate.net
| Lateral Flow Immunoassay Performance | |
| Detection Time | < 9 minutes |
| Limit of Detection (Quantitative) | 0.15 μg/L |
| Linear Range (Quantitative) | 3.0 to 20.0 μg/L |
| Visual Limit of Detection (Semi-quantitative) | 0.5 ng/mL |
| Cut-off Value (Semi-quantitative) | 5 ng/mL |
Sample Preparation Strategies for Complex Biological and Environmental Matrices in Clorprenaline HCl Research
Effective sample preparation is a critical step in the bioanalytical workflow, aimed at removing interferences and concentrating the analyte of interest from complex matrices like blood, urine, and tissues. ijisrt.comnih.gov
Solid-Phase Extraction (SPE) is a widely used sample preparation technique for the cleanup, concentration, and isolation of target analytes. ijisrt.com It involves the selective retention of analytes on a solid sorbent material while unwanted matrix components are washed away. ijisrt.com The choice of sorbent depends on the physicochemical properties of the analyte and the matrix. ijisrt.com For the analysis of β-agonists, including Clorprenaline, in meat, enzymatic hydrolysis followed by cleanup using a specific SPE cartridge has been employed to obtain good extraction yields. researchgate.netresearchgate.net
Microextraction techniques, which are miniaturized versions of conventional extraction methods, have gained prominence due to their reduced solvent consumption and sample volume requirements. nih.govijrpc.com These include solid-phase microextraction (SPME) and dispersive solid-phase extraction (d-SPE). rcaap.ptmdpi.com SPME utilizes a coated fiber to extract analytes directly from the sample or its headspace. rcaap.pt In d-SPE, the sorbent is dispersed throughout the sample matrix, enhancing the interaction between the sorbent and the analyte. mdpi.com Magnetic solid-phase extraction (MSPE) is a variation that uses magnetic nanoparticles as the sorbent, allowing for easy separation of the sorbent from the sample using an external magnet. nih.gov These techniques offer efficient and often rapid ways to prepare samples for analysis by methods like HPLC. nih.gov
Molecularly Imprinted Polymers (MIPs) for Selective Extraction
Molecularly Imprinted Polymers (MIPs) represent a significant advancement in the development of highly selective recognition materials, often likened to synthetic antibodies due to their specific binding capabilities. nih.gov This technology involves the polymerization of functional and cross-linking monomers in the presence of a template molecule (in this case, a molecule structurally similar to Clorprenaline HCl). chromatographyonline.com After polymerization, the template is removed, leaving behind complementary cavities within the polymer matrix that can selectively rebind the target analyte from a complex sample. chromatographyonline.comnih.gov The specificity of MIPs is determined by the size, shape, and chemical functionality of the imprinted cavities. nih.gov This makes them exceptionally useful as sorbents in solid-phase extraction (SPE), a technique known as MISPE, for the selective isolation and preconcentration of analytes. chromatographyonline.comelsevierpure.com
In the context of Clorprenaline HCl analysis, a notable development has been the synthesis of ionic liquid-modified dummy molecularly imprinted microspheres (DMIMs). nih.gov This approach utilizes a "dummy" template, a compound structurally analogous to the target analyte, to avoid potential template bleeding issues during analysis. nih.gov For the extraction of Clorprenaline, phenylephrine (B352888) has been successfully employed as a dummy template. nih.gov
The synthesis of these specialized microspheres was achieved through aqueous suspension polymerization. nih.gov This process involved using phenylephrine as the dummy template and 1-allyl-3-ethylimidazolium bromide as a co-functional monomer. nih.gov The resulting DMIMs were characterized as monodispersed microspheres with a high degree of selectivity and adsorbability for both Clorprenaline (CLP) and the related compound, Clenbuterol (B1669167) (CLB). nih.gov
A key advantage of these DMIMs is their ability to efficiently eliminate matrix interferences from complex biological samples, such as urine. nih.gov When compared with several commercial SPE sorbents (HLB, PCX, C18, and SCX), the DMIMs demonstrated superior affinity and purification capability for Clorprenaline and Clenbuterol. nih.gov
The analytical performance of the MISPE method using these novel DMIMs was rigorously evaluated. The method exhibited excellent linearity over a defined concentration range and achieved low limits of detection for both analytes. nih.gov Furthermore, the recovery rates at different spiked levels were consistently high, with low relative standard deviations, indicating the method's accuracy and precision. nih.gov
Research Findings on DMIMs for Clorprenaline Extraction
| Parameter | Finding |
| Polymer Type | Ionic liquid-modified dummy molecularly imprinted microspheres (DMIMs) |
| Template | Phenylephrine (dummy template) |
| Co-functional Monomer | 1-allyl-3-ethylimidazolium bromide |
| Polymerization Method | Aqueous suspension polymerization |
| Target Analytes | Clorprenaline (CLP), Clenbuterol (CLB) |
| Sample Matrix | Urine |
| Selectivity | High selectivity and adsorbability for CLP and CLB |
| Matrix Effect | Efficient elimination of matrix interferences |
Analytical Performance of the MISPE Method
| Parameter | Clorprenaline (CLP) | Clenbuterol (CLB) |
| Linearity Range | 0.90–400 µg L⁻¹ | 0.90–400 µg L⁻¹ |
| Correlation Coefficient (r²) | 0.9999 | 0.9999 |
| Limit of Detection (LOD) | 0.19 µg L⁻¹ | 0.070 µg L⁻¹ |
| Recoveries | 93.3%–106% | 93.3%–106% |
| Relative Standard Deviation (RSD) | ≤5.6% (n=3) | ≤5.6% (n=3) |
Future Directions and Emerging Avenues in Clorprenaline Hcl Research
Development of Novel Research Tools and Probes for Clorprenaline (B1201906) HCl Studies
Advancing Clorprenaline HCl research necessitates the creation of innovative research tools and probes. Current analytical methods primarily focus on its detection and quantification in various matrices, including biological samples, utilizing techniques such as liquid chromatography-mass spectrometry (LC-MS) and ion-selective electrodes. ebi.ac.uknih.govresearchgate.netorcid.orgresearchgate.netmdpi.com However, the development of novel molecular probes, such as fluorescently tagged Clorprenaline HCl derivatives or radiolabeled analogs, could enable real-time visualization of receptor binding, internalization, and trafficking in live cells or tissues. These probes would be invaluable for high-throughput screening assays, facilitating the identification of novel modulators of β2-adrenergic receptor activity or for studying receptor dynamics in pathological states. Additionally, the creation of advanced biosensors specifically designed to detect Clorprenaline HCl or its direct downstream signaling molecules could provide more sensitive and specific detection methods for both research and potential diagnostic applications.
Integration of Computational Modeling and In Silico Approaches in Clorprenaline HCl Research
The integration of computational modeling and in silico approaches presents powerful avenues for accelerating Clorprenaline HCl research. Molecular docking and dynamics simulations can offer detailed insights into the precise binding interactions between Clorprenaline HCl and the β2-adrenergic receptor, elucidating key residues involved in ligand recognition and receptor activation. This information can then inform structure-activity relationship (SAR) studies and guide the rational design of novel Clorprenaline HCl analogs with enhanced selectivity or potency. semanticscholar.org Quantitative Structure-Activity Relationship (QSAR) models could predict the biological activity of new compounds based on their chemical structures, thereby reducing the need for extensive experimental testing. Moreover, virtual screening of extensive compound libraries against the β2-adrenergic receptor could identify novel chemical scaffolds with similar or superior activity, potentially leading to the discovery of next-generation bronchodilators or adrenergic modulators. googleapis.commdpi.com Network pharmacology approaches could also be employed to map the broader biological impact of Clorprenaline HCl, identifying potential off-target effects or synergistic interactions with other biological pathways.
Comparative Research on Clorprenaline HCl with Next-Generation Adrenergic Modulators
Comparative research is pivotal for positioning Clorprenaline HCl within the evolving landscape of adrenergic modulators. As newer, more selective, and longer-acting β2-adrenergic receptor agonists emerge, studies that directly compare their detailed pharmacological profiles with Clorprenaline HCl are essential. This includes comparative analyses of receptor binding kinetics, efficacy in activating specific signaling pathways (e.g., Gs protein versus β-arrestin pathways), and patterns of receptor desensitization. Such research could highlight unique advantages or limitations of Clorprenaline HCl that may not be immediately apparent from its established profile. For instance, understanding differences in receptor residence time or pathway bias could inform decisions regarding its potential for repurposing or for use in specific patient populations where a particular signaling profile might be beneficial. plos.orggoogle.com
Addressing Research Gaps in Clorprenaline HCl Fundamental Science
Several fundamental research gaps pertaining to Clorprenaline HCl warrant further investigation. A more exhaustive understanding of its metabolic pathways and the comprehensive identification of all major metabolites in various biological systems are crucial. While some studies have identified metabolites in swine urine, a complete metabolic map across different species and tissues is still needed. ebi.ac.uk Additionally, detailed studies on the enantiomeric purity of Clorprenaline HCl and the individual pharmacological activities of its enantiomers are important, given the increasing emphasis on stereoselective drug development. semanticscholar.orgtandfonline.com Further exploration into its stability under various conditions and the thorough characterization of its degradation products can also contribute to a more complete fundamental scientific understanding. researchgate.netorcid.org These fundamental studies will not only enhance our scientific knowledge of Clorprenaline HCl but also lay the groundwork for its potential re-evaluation or the development of improved derivatives.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
